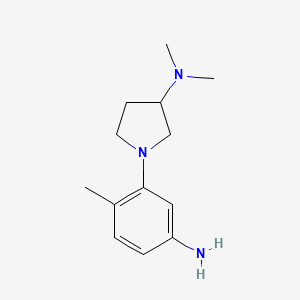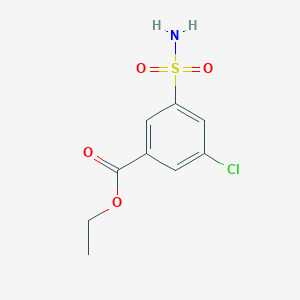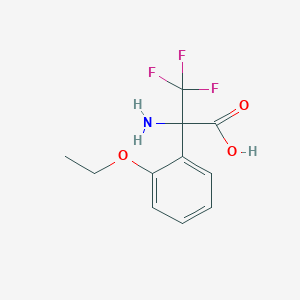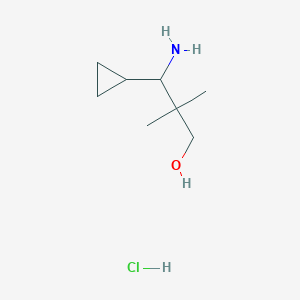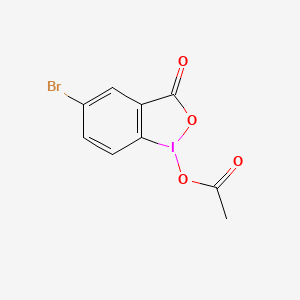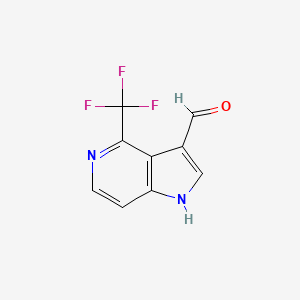
4-(三氟甲基)-5-氮杂吲哚-3-甲醛
描述
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (TFM-AIC) is an organofluorine compound that has been studied extensively as a potential pharmaceutical agent. It has been found to have a wide range of potential applications, including in the fields of medicinal chemistry, drug discovery, and catalysis. TFM-AIC is a highly versatile compound that can be used in the synthesis of a variety of compounds. Its ability to undergo a wide range of reactions makes it an attractive compound for use in medicinal chemistry and drug discovery.
科学研究应用
超分子化学与材料科学
苯-1,3,5-三甲酰胺衍生物已广泛用于纳米技术、聚合物加工和生物医学应用等各个科学领域。它们通过三重氢键自组装成一维纳米棒状结构的能力突出了这些化合物作为超分子结构单元的多功能性。这些结构的多价性在生物医学领域特别有利,由于其适应性强,有望在未来实现商业应用 (Cantekin, de Greef, & Palmans, 2012)。
金属有机骨架(MOF)
稳定的金属有机骨架(MOF)在储气、分离、催化和化学传感等应用中显示出潜力。它们在恶劣条件下的稳定性对于实际应用至关重要。已经对稳定 MOF 架构的设计和合成进行了综述,重点介绍了它们在各个领域的应用,包括路易斯/布朗斯台德酸催化、氧化还原催化和光催化。这强调了 MOF 在发现和开发先进功能材料中的重要性 (Yuan 等,2018)。
氮杂吲哚衍生物作为激酶抑制剂
氮杂吲哚骨架因其在激酶抑制剂设计中的作用而日益受到认可,为药物发现和创新做出了重大贡献。氮杂吲哚衍生物靶向各种蛋白激酶,源自药物化学和基于片段的药物发现(FBDD)计划。它们的合成路线和结合模式(基于 X 射线晶体学数据)提供了设计更有效和选择性抑制剂至关重要的结构见解 (Mérour 等,2014)。
氟烷基化反应
开发将氟化或氟烷基化基团有效掺入目标分子的方法一直是绿色化学的重点。在环境友好的条件下探索了水性氟烷基化,包括三氟甲基化和二氟甲基化。这突出了环境效益以及以更可持续的方式生产含氟药物、农用化学品和功能材料的潜力 (Song 等,2018)。
作用机制
Target of action
Many bioactive aromatic compounds containing the indole nucleus have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
The strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Action environment
Some trifluoromethyl group-containing compounds are known to be stable above 200°c .
生化分析
Biochemical Properties
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as cytochrome P450 enzymes, which are responsible for the metabolism of xenobiotics and endogenous compounds . Additionally, 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde can form hydrogen bonds and π-π interactions with proteins, influencing their conformation and activity .
Cellular Effects
The effects of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules, 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound can affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. Additionally, 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions can result in changes in the expression of genes involved in cell survival, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the effects of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde on cellular function can persist for extended periods, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress by upregulating antioxidant enzymes . At higher doses, it can induce toxicity and adverse effects, such as liver damage and inflammation . Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and xenobiotic metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases . The interaction of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde with these enzymes can influence metabolic flux and alter the levels of key metabolites involved in cellular homeostasis .
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins, such as albumin, can facilitate the distribution of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde within the bloodstream, enhancing its bioavailability and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde is an important determinant of its activity and function. This compound has been found to localize primarily in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes involved in oxidative stress and protein folding . Targeting signals and post-translational modifications, such as phosphorylation, can direct 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde to specific subcellular compartments, influencing its biological activity and efficacy .
属性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAFEFDZYQZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



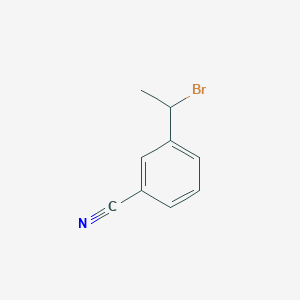
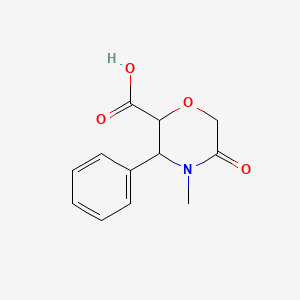
![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
